molecular formula C15H16BrF3N2O2 B13721818 tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate

tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate

Cat. No.: B13721818
M. Wt: 393.20 g/mol
InChI Key: PWUWFVMZSDWIAB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate is a complex organic compound that features a tert-butyl carbamate group, a brominated aromatic ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate typically involves multiple steps. One common approach includes the following steps:

    Amination: The addition of an amino group to the brominated aromatic ring.

    Alkyne Addition: The addition of a prop-2-ynyl group.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the trifluoromethyl group and the brominated aromatic ring can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure allows for interactions with various enzymes and receptors, which could lead to the development of new drugs for treating diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The brominated aromatic ring can form strong interactions with biological targets, while the amino group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,5-difluorophenyl)butanoate
  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Uniqueness

The uniqueness of this compound lies in its combination of functional groups. The presence of the trifluoromethyl group, brominated aromatic ring, and prop-2-ynyl group provides a versatile platform for chemical modifications. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H16BrF3N2O2

Molecular Weight

393.20 g/mol

IUPAC Name

tert-butyl N-[3-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]prop-2-ynyl]carbamate

InChI

InChI=1S/C15H16BrF3N2O2/c1-14(2,3)23-13(22)21-6-4-5-9-7-10(16)8-11(12(9)20)15(17,18)19/h7-8H,6,20H2,1-3H3,(H,21,22)

InChI Key

PWUWFVMZSDWIAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=C(C(=CC(=C1)Br)C(F)(F)F)N

Origin of Product

United States

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